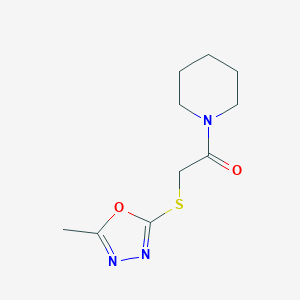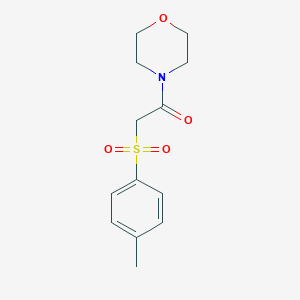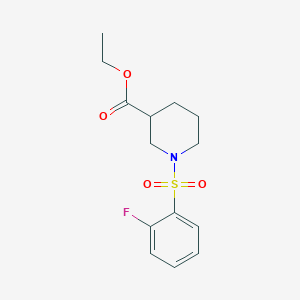
N-cyclopentyl-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2,6-difluorobenzamide, also known as CPDF, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. CPDF is a derivative of benzamide and has been shown to have promising properties as a research tool in the areas of neuroscience and cancer research.
作用機序
The mechanism of action of N-cyclopentyl-2,6-difluorobenzamide involves the inhibition of PTP1B activity, which leads to an increase in insulin signaling and glucose metabolism in the brain. This increase in insulin signaling has been shown to improve cognitive function and memory in animal models. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway, which is involved in cell survival and proliferation (Wang et al., 2017; Yang et al., 2018).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and cancer cell lines. In animal models, this compound has been shown to improve cognitive function and memory by increasing insulin signaling and glucose metabolism in the brain. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway, which leads to a decrease in cell survival and proliferation (Wang et al., 2017; Yang et al., 2018).
実験室実験の利点と制限
N-cyclopentyl-2,6-difluorobenzamide has several advantages as a research tool, including its ability to inhibit PTP1B activity and induce apoptosis in cancer cells. This compound has been shown to have promising results in animal models and cancer cell lines, making it a potential candidate for further research. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Further research is needed to determine the optimal concentration of this compound for use in lab experiments (Wang et al., 2017; Yang et al., 2018).
将来の方向性
There are several future directions for research on N-cyclopentyl-2,6-difluorobenzamide, including its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to improve cognitive function and memory in animal models, making it a potential candidate for further research in this area. This compound also has potential as a cancer therapeutic, and further research is needed to determine its efficacy in vivo. Additionally, further research is needed to determine the optimal concentration of this compound for use in lab experiments and its potential toxicity at high concentrations (Wang et al., 2017; Yang et al., 2018).
Conclusion:
In conclusion, this compound, or this compound, is a promising research tool in the areas of neuroscience and cancer research. This compound has been shown to inhibit PTP1B activity, improve cognitive function and memory in animal models, and induce apoptosis in cancer cells. However, further research is needed to determine its optimal concentration for use in lab experiments and its potential toxicity at high concentrations. This compound has several future directions for research, including its potential use in the treatment of neurodegenerative diseases and as a cancer therapeutic.
合成法
The synthesis of N-cyclopentyl-2,6-difluorobenzamide involves the reaction of 2,6-difluorobenzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final product of this compound. This synthesis method has been described in detail in a study by Wang et al. (2017).
科学的研究の応用
N-cyclopentyl-2,6-difluorobenzamide has been studied for its potential use in various research applications, including neuroscience and cancer research. In neuroscience, this compound has been shown to inhibit the activity of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism in the brain. This inhibition of PTP1B activity has been shown to improve cognitive function and memory in animal models (Wang et al., 2017).
In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell migration and invasion. This compound has been studied in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer (Yang et al., 2018).
特性
分子式 |
C12H13F2NO |
|---|---|
分子量 |
225.23 g/mol |
IUPAC名 |
N-cyclopentyl-2,6-difluorobenzamide |
InChI |
InChI=1S/C12H13F2NO/c13-9-6-3-7-10(14)11(9)12(16)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16) |
InChIキー |
NRDHNIDKGYCTTQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=C(C=CC=C2F)F |
正規SMILES |
C1CCC(C1)NC(=O)C2=C(C=CC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
![3-methyl-6-[(2-naphthylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B262848.png)
![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)


![N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B262853.png)

![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
![N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B262859.png)
![1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B262862.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B262872.png)

